
Emd 66684
Descripción general
Descripción
EMD 66684 es un compuesto sintético conocido por su función como antagonista del receptor de tipo 1 de la angiotensina II. Es altamente puro, biológicamente activo y ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en enfermedades cardiovasculares .
Aplicaciones Científicas De Investigación
EMD 66684 tiene una amplia gama de aplicaciones de investigación científica:
Medicina: This compound se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión, debido a su capacidad para inhibir el receptor de tipo 1 de la angiotensina II
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos al sistema renina-angiotensina.
Mecanismo De Acción
EMD 66684 ejerce sus efectos uniéndose al receptor de tipo 1 de la angiotensina II, evitando así la unión de la angiotensina II. Esta inhibición conduce a una disminución de la activación del receptor y las subsiguientes vías de transducción de señales que están involucradas en la vasoconstricción y la regulación de la presión arterial . Los objetivos moleculares de this compound incluyen el propio receptor y las moléculas de señalización asociadas que median sus efectos fisiológicos .
Análisis Bioquímico
Biochemical Properties
EMD-66684 interacts with the AT1 subtype Ang II receptor, exhibiting a strong affinity with an IC50 value of 0.7 nM . It inhibits the activation of AT1R expressed in CHO-K1-mt aequorin-Gα16 cells .
Cellular Effects
EMD-66684 has a significant impact on cellular processes. It inhibits Ang II-induced increases in basal and nerve-stimulated neuropeptide Y (NPY) overflow from mesenteric arterial beds . This suggests that EMD-66684 can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, EMD-66684 exerts its effects by binding to the AT1 subtype Ang II receptor, inhibiting its activation . This binding interaction leads to changes in gene expression and enzyme activity, contributing to its role as an antiischemic cytoprotectant .
Temporal Effects in Laboratory Settings
In laboratory settings, EMD-66684 exhibits a time-dependent inhibition against Ang II in DMR (dynamic mass redistribution) responses . This suggests that the effects of EMD-66684 can change over time, potentially due to factors such as the compound’s stability and degradation.
Dosage Effects in Animal Models
In animal models, the effects of EMD-66684 vary with different dosages . For instance, it has been observed to cause a long-lasting fall in blood pressure in conscious furosemide-treated Spontaneous Hypertension Rats (SHR) at dosages of 0.1, 0.3, and 1 mg/kg .
Transport and Distribution
Its ability to bind to the AT1 subtype Ang II receptor suggests that it may interact with specific transporters or binding proteins .
Subcellular Localization
Given its interaction with the AT1 subtype Ang II receptor, it is likely that it is localized to the cell membrane where this receptor is typically found .
Métodos De Preparación
La síntesis de EMD 66684 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se prepara mediante una serie de reacciones orgánicas que involucran la formación de intermedios clave, seguidos de purificación y caracterización para asegurar una alta pureza y actividad biológica .
Análisis De Reacciones Químicas
EMD 66684 se somete a diversas reacciones químicas, principalmente relacionadas con su interacción con el receptor de tipo 1 de la angiotensina II. El compuesto exhibe potentes afinidades de unión a este receptor, con un valor de IC50 de 0,7 nM . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de ensayos de redistribución dinámica de masa y otros ensayos bioquímicos para estudiar sus efectos inhibidores sobre la activación del receptor . Los principales productos formados a partir de estas reacciones suelen ser los complejos receptores inhibidos, que previenen los efectos fisiológicos de la angiotensina II .
Comparación Con Compuestos Similares
EMD 66684 es único en su alta potencia y selectividad para el receptor de tipo 1 de la angiotensina II. Los compuestos similares incluyen otros antagonistas del receptor de la angiotensina II como Losartán, Valsartán y Candesartán . En comparación con estos compuestos, this compound exhibe una mayor afinidad de unión y una mayor selectividad para el receptor, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
The compound 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride is a complex organic molecule primarily studied for its pharmacological properties, particularly as an angiotensin II receptor antagonist . This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Structural Characteristics
This compound features a unique combination of structural elements, including:
- An imidazo[4,5-c]pyridine core
- A tetrazole moiety
- Various aromatic groups
These structural components contribute to its biological activity and potential therapeutic effects.
Angiotensin II Receptor Antagonism
The primary biological activity of this compound is its role as an angiotensin II receptor antagonist. It exhibits a high binding affinity for the angiotensin II type 1 receptor (AT1R) , which is crucial for regulating blood pressure and cardiovascular function. The compound's IC50 value has been reported to be approximately 0.7 nM , indicating its potency in inhibiting receptor activity .
Mechanism of Action:
- Competitive Binding: The compound competes with angiotensin II for binding to AT1R, effectively blocking its action.
- Physiological Effects: In vitro studies have demonstrated that it can inhibit Ang II-induced responses in various cell lines, including liver hepatocellular carcinoma cells (Hep G2) .
Antihypertensive Effects
In vivo studies using spontaneous hypertensive rats (SHR) have shown that administration of this compound results in a dose-dependent decrease in mean arterial pressure. This suggests its potential as a therapeutic agent for hypertension management .
Anti-inflammatory Properties
The structural similarities between this compound and other known anti-inflammatory agents suggest it may also possess anti-inflammatory properties. Further research is needed to explore this aspect and its implications for treating inflammatory conditions .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride:
Compound Name | Structural Features | Biological Activity |
---|---|---|
EMD 66684 | Similar imidazo[4,5-c]pyridine structure | Angiotensin II receptor antagonist |
Compound A | Contains tetrazole and phenyl groups | Potential anti-inflammatory agent |
Compound B | Features a similar acetamide linkage | Cardiovascular effects |
This comparison highlights the uniqueness of the target compound in terms of its specific combination of functional groups and selectivity for angiotensin II receptors compared to other similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies: Laboratory experiments have demonstrated significant inhibition of AT1R-mediated signaling pathways by the compound.
- In Vivo Studies: Research involving animal models has confirmed its antihypertensive effects, showing promise for clinical applications in managing hypertension.
- Potential Anti-inflammatory Effects: Preliminary findings suggest that the compound may reduce inflammation markers in vitro, warranting further investigation into its anti-inflammatory potential .
Propiedades
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXGXGDHBXTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719334 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187683-79-0 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EMD 66684 exert its effects on Angiotensin II signaling?
A1: this compound acts as a selective antagonist of AGTR1, effectively blocking the binding of Angiotensin II to its receptor. This competitive inhibition disrupts the downstream signaling cascade initiated by Angiotensin II, ultimately preventing the physiological responses associated with AGTR1 activation. [, ]
Q2: What is the significance of lipid rafts in the context of this compound's mechanism of action?
A2: Research suggests that lipid rafts, specialized microdomains within the cell membrane, play a crucial role in the localization and function of AGTR1. Studies using cyclodextrin-mediated cholesterol depletion, which disrupts lipid raft integrity, demonstrated a significant reduction in both cell surface expression of AGTR1 and the subsequent Angiotensin II-induced intracellular calcium elevation. [] This suggests that this compound's efficacy may be linked to its ability to interfere with AGTR1 localization within lipid rafts, thereby hindering its signaling capacity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.